4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate
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Overview
Description
Scientific Research Applications
Electrochemical Analysis and Decomposition Monitoring
The spontaneous decomposition of 4-methylbenzenediazonium tetrafluoroborate and its effects on electrochemical processes were studied. This research has implications for monitoring the stability and decomposition of compounds like 4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate in various solvent compositions (Pazo-Llorente, Bravo-Díaz, & González-Romero, 2001).
Synthesis and Structural Studies
Research has been conducted on the synthesis and structural characterization of compounds related to 4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate. For example, studies on phosphonium ions with intramolecular coordination offer insights into the structural dynamics of similar compounds (Carré, Chuit, Corriu, Douglas, Guy, & Reyé, 2000).
Functionalization of Carbon Materials
Carbon powder functionalization using 2-methoxy-4-nitrobenzenediazonium 1,5-naphthalenedisulphonate salts has been explored. This functionalization leads to alterations in electrochemical behavior and could provide insights into new material applications (Pandurangappa & Ramakrishnappa, 2006).
Crystallographic and Spectroscopic Analysis
Studies on the crystal structure and spectroscopic analysis of new stiff rod oligomeric domains, related to 4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate, provide valuable insights into molecular geometry and electronic structure (Krebs & Jørgensen, 2002).
properties
CAS RN |
51503-28-7 |
---|---|
Product Name |
4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate |
Molecular Formula |
C17H12ClN2O6S2- |
Molecular Weight |
439.9 g/mol |
IUPAC Name |
4-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H8O6S2.C7H6ClN2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;1-5-4-6(8)2-3-7(5)10-9/h1-6H,(H,11,12,13)(H,14,15,16);2-4H,1H3/q;+1/p-2 |
InChI Key |
YKRLYXJCIARNKF-UHFFFAOYSA-L |
SMILES |
CC1=C(C=CC(=C1)Cl)[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
Other CAS RN |
51503-28-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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